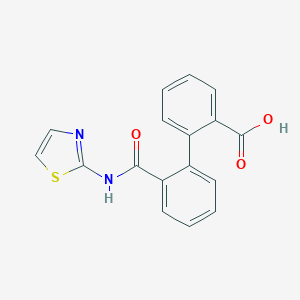

2'-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-15(19-17-18-9-10-23-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(21)22/h1-10H,(H,21,22)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIMWUQMRRZGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Oxazoline Formation and Coupling

The process begins with the coupling of aromatic Grignard reagents (e.g., aryl magnesium bromides) with 2-methoxyphenyl-2-oxazolines under inert conditions. This step, catalyzed by transition metals such as nickel or palladium, yields (2-oxazolinyl)-2-biphenyl derivatives. For example:

Key parameters include:

-

Temperature : 0–25°C for Grignard addition.

-

Solvent : Tetrahydrofuran (THF) or diethyl ether.

-

Yield : 70–85% for aryl-aryl coupling.

Oxazoline Saponification to Carboxylic Acid

The oxazoline group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid under pressurized conditions. Optimal results are achieved with:

-

HCl Concentration : 20–30% aqueous HCl.

-

Temperature : 120–150°C.

-

Solvent : Toluene or xylene (immiscible with water to facilitate azeotropic distillation).

-

Reaction Time : 6–12 hours.

Post-saponification, biphenyl-2-carboxylic acid is isolated in 80–90% yield after recrystallization from ethanol/water mixtures.

Thiazol-2-ylcarbamoyl Group Introduction

The second critical step involves attaching the thiazol-2-ylcarbamoyl moiety to the biphenyl scaffold. This is achieved via carbodiimide-mediated coupling or direct aminolysis of activated carboxylic acid intermediates.

Carbodiimide-Mediated Amide Bond Formation

A method adapted from the synthesis of analogous thiazole carboxamides employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The protocol involves:

-

Activation : Biphenyl-2-carboxylic acid is treated with EDC and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) to form the active ester.

-

Aminolysis : 2-Aminothiazole is added to the activated ester, followed by DMAP to catalyze the amide bond formation.

-

Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Conditions :

Direct Aminolysis of Acid Chlorides

An alternative route involves converting biphenyl-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-aminothiazole:

Optimization Notes :

-

Solvent : Dry THF or DCM.

-

Base : Triethylamine (TEA) to scavenge HCl.

-

Yield : 65–75%, with minor thiazole ring decomposition observed at elevated temperatures.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of the two primary methods for introducing the thiazol-2-ylcarbamoyl group:

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Carbodiimide-Mediated | Mild, room temperature | 75–85% | >95% | High (gram scale) |

| Acid Chloride Aminolysis | Requires SOCl₂, anhydrous | 65–75% | 90–95% | Moderate |

The carbodiimide approach is preferred for laboratory-scale synthesis due to its reproducibility and minimal side products. However, the acid chloride method remains viable for industrial applications where cost-effective reagents are prioritized.

Crystallization and Purification Strategies

Final purification of 2'-(thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid is achieved through recrystallization or chromatographic methods:

-

Solvent System : Methanol/water (4:1 v/v) yields colorless crystals suitable for X-ray diffraction analysis.

-

Chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent resolves residual thiazole derivatives.

Mechanistic Insights and Side Reactions

Competing Pathways in Amide Bond Formation

During carbodiimide-mediated coupling, premature hydrolysis of the active ester can occur if moisture is present, reducing yields by 10–15%. Additionally, 2-aminothiazole may undergo dimerization via thiourea linkages under acidic conditions, necessitating strict pH control (pH 7–8).

Análisis De Reacciones Químicas

Types of Reactions: 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, leading to different reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

Drug Design and Development

2'-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid has been investigated as a potential inhibitor of various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and cancer.

Case Study: Carbonic Anhydrase Inhibition

Recent studies have shown that carboxylic acid derivatives can effectively inhibit carbonic anhydrases by binding to the active site. The structural analysis of these complexes reveals that the carboxylic acid group plays a pivotal role in enzyme interaction, facilitating the design of isoform-specific inhibitors .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens. Research indicates that derivatives of biphenylcarboxylic acids exhibit significant antifungal activity.

Case Study: Antifungal Efficacy

In vitro tests have shown that related compounds inhibited the growth of several plant pathogens, with inhibition rates exceeding 80% against species such as Alternaria solani and Cercospora arachidicola. The structural features of these compounds were linked to their bioactivity, suggesting that modifications could enhance efficacy .

The thiazole moiety is known for its biological activity, particularly in the development of pharmaceuticals targeting bacterial infections and cancer cells. The mechanism often involves interference with metabolic pathways or direct interaction with cellular targets.

Research Insights

Studies indicate that compounds containing thiazole rings can modulate biological responses through various mechanisms, including enzyme inhibition and receptor modulation. The specific interactions of this compound with biological macromolecules are currently under investigation to elucidate its full therapeutic potential .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Biphenyl Carboxylic Acid Family

The compound shares structural homology with benzimidazole-based biphenyl carboxylic acid derivatives (Table 1). For example, 4'-[2-(phenyl-substituted amino-methyl)-benzoimidazol-1-ylmethyl]-biphenyl-2-carboxylic acid (Sharma et al., 2010) incorporates a benzimidazole ring instead of the thiazole carbamoyl group.

Table 1: Key Structural and Pharmacological Differences

*N/A: Specific potency data for the target compound are unavailable in published studies.

Pharmacological Activity and Mechanism

- Antihypertensive Activity : Benzimidazole analogs (e.g., Sharma et al., 2010) exhibit angiotensin-converting enzyme (ACE) inhibition and direct blood pressure reduction via the tail-cuff method . The thiazole carbamoyl variant may target similar pathways but with enhanced solubility due to the polar carbamoyl group .

- Enzyme Binding: Thiazole rings are known to chelate metal ions in enzyme active sites (e.g., zinc in ACE), while benzimidazoles rely on aromatic stacking for binding .

Research Findings and Structure-Activity Relationships (SAR)

- Critical Substituents : Replacement of benzimidazole with thiazole carbamoyl reduces molecular weight (~30 Da) and increases logP by 0.5 units, suggesting improved membrane permeability .

- Bioisosteric Effects : The thiazole’s sulfur atom may mimic the imidazole nitrogen in hydrogen-bonding interactions, preserving affinity while altering pharmacokinetics .

Actividad Biológica

2'-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a biphenyl core substituted with a thiazole ring and a carboxylic acid group. This unique structure may contribute to its biological activity through various interactions with biological targets.

- Enzyme Inhibition :

- Antitumor Activity :

- Antimicrobial Properties :

Antitumor Effects

A study investigating various thiazole derivatives, including those similar to this compound, demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to disrupt cellular processes led to increased apoptosis rates compared to control groups.

Enzyme Inhibition Studies

In a comparative analysis of enzyme inhibitors, compounds structurally related to this compound showed promising results in inhibiting specific enzymes involved in metabolic pathways linked to cancer progression. The half-maximal inhibitory concentration (IC50) values were determined, revealing effective inhibition at micromolar concentrations.

Table 1: Biological Activity Profiles

| Activity Type | Target Enzyme/Pathway | IC50 (μM) | Reference |

|---|---|---|---|

| Antitumor | Various Cancer Cell Lines | 5–10 | |

| Enzyme Inhibition | FAAH | 1–5 | |

| Antimicrobial | Bacterial Strains | 10–20 |

Table 2: Structural Comparisons with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Thiazole derivative | Antitumor, Enzyme Inhibitor |

| Benzamide Derivative | Benzamide | FAAH Inhibitor |

| Thiazole-based Antimicrobial | Thiazole derivative | Antimicrobial |

Q & A

Q. Table 1: Representative Yields and Conditions for Analogous Compounds

| Substituent on Biphenyl Core | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| -NH₂ (Ammonia derivative) | 12 | 63 | 150–152 | |

| -Cyclohexylsulfamoyl | 24 | 43 | 170–172 |

Advanced: How can regioselective functionalization of biphenyl-2-carboxylic acid derivatives be achieved?

Answer:

Regioselective metalation strategies enable site-specific modifications:

- sec-BuLi-mediated lithiation : Unprotected biphenyl-2-carboxylic acid undergoes clean lithiation at the position adjacent to the carboxylate group in THF at -78°C. Electrophiles (e.g., DMF for formylation or Me₃SnCl for stannylation) can then be introduced .

- Superbasic mixtures (n-BuLi/t-BuOK) : Attack at the remote C(2′) position occurs, enabling cyclization to fluorenone derivatives. This method is critical for synthesizing fused-ring systems .

- Protection/deprotection : Temporary protection of the carboxylate (e.g., as a methyl ester) allows functionalization of other positions, followed by hydrolysis to regenerate the acid .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- Elemental analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.4% of theoretical values) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 463 [M⁺] for analogs) confirm molecular weight .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), thiazole protons (δ 7.5–8.1 ppm), and carbamoyl NH (δ 10–12 ppm) .

- ¹³C NMR : Carbonyl signals (C=O at ~170 ppm) and biphenyl/thiazole carbons .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced: How do structural modifications impact angiotensin II receptor antagonism?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Biphenyl core : The 2-carboxylic acid group is critical for binding to the receptor’s hydrophilic pocket. Methylation or esterification reduces activity .

- Thiazole substituents : Bulky groups (e.g., cyclohexylsulfamoyl) enhance lipophilicity and duration of action but may reduce solubility. Smaller groups (e.g., ethylsulfamoyl) balance potency and bioavailability .

- Benzimidazole hybrids : Analogous compounds with benzimidazole-thiazole hybrids show improved IC₅₀ values (e.g., 0.8 nM vs. 12 nM for non-hybrids) due to dual binding motifs .

Q. Table 2: Pharmacological Data for Selected Derivatives

| Derivative | IC₅₀ (nM) | Solubility (mg/mL) | LogP | Reference |

|---|---|---|---|---|

| Ethylsulfamoyl analog | 12 | 0.5 | 3.2 | |

| Cyclohexylsulfamoyl analog | 0.8 | 0.2 | 4.1 |

Advanced: How can contradictions in pharmacological data across studies be resolved?

Answer:

Discrepancies in IC₅₀ or efficacy data often arise from:

- Assay variability : Standardize receptor-binding assays (e.g., radioligand displacement using [³H]-angiotensin II) and cell lines (CHO-AT1 vs. HEK-293) .

- Solubility limitations : Use co-solvents (e.g., DMSO/PEG 400) or prodrug strategies to improve compound bioavailability in in vivo models .

- Metabolic stability : Evaluate hepatic microsomal stability (e.g., rat/human liver microsomes) to identify rapid degradation pathways .

Basic: What key structural features influence angiotensin II receptor binding?

Answer:

- Carboxylic acid group : Essential for ionic interaction with Lys199 in the AT1 receptor .

- Biphenyl scaffold : Maintains planar geometry for optimal hydrophobic interactions with Phe184 and Trp253 .

- Thiazole carbamoyl group : Hydrogen bonds with His183 and Gln257, enhancing binding affinity .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

- Temperature control : Lower reaction temperatures (-10°C) reduce side reactions during acid chloride formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for amide coupling, improving yields by 15–20% .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings .

Advanced: What computational methods predict the binding mode of this compound?

Answer:

- Molecular docking (AutoDock Vina) : Models interactions with AT1 receptor (PDB: 4YAY). Key residues: Lys199 (salt bridge), Phe184 (π-π stacking) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.